(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
Overview
Description
(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is an organic compound with the molecular formula C15H12ClNO3. It is a solid at room temperature and is characterized by the presence of a chloro group, a nitro group, and two methyl groups attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone typically involves a multi-step reaction. One common method includes the reaction of 2-chloro-5-nitrobenzoyl chloride with 2,4-dimethylphenylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Iron powder and hydrochloric acid in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (2-Amino-5-chlorophenyl)(2,4-dimethylphenyl)methanone.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. The chloro and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the compound’s reactivity. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both chloro and nitro groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
(2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and industrial processes.
Chemical Structure and Properties
The compound features a chloro and nitro group attached to a phenyl ring, which significantly influences its reactivity and interaction with biological targets. The presence of these functional groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro group can participate in electrophilic interactions, while the nitro group can engage in nucleophilic substitutions. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.
Key Mechanisms:
- Nucleophilic Substitution: Formation of substituted phenyl derivatives.
- Reduction: Conversion to (2-Amino-5-chlorophenyl)(2,4-dimethylphenyl)methanone.
- Oxidation: Production of carboxylic acid derivatives.
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines such as Caco-2 and A549. The compound's ability to reduce cell viability significantly suggests its potential as an anticancer therapeutic agent .
Case Studies
- Antimicrobial Screening:
- Cytotoxicity Assays:
Research Findings
Recent studies have focused on the synthesis and characterization of related compounds that incorporate similar functional groups. These studies highlight the importance of structural modifications in enhancing biological activity. For example, derivatives with additional methyl or halogen substitutions exhibited improved antimicrobial properties .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
This compound | Effective against MRSA | Significant cytotoxicity on Caco-2 cells | Contains chloro and nitro groups |
(2-Amino-5-nitrophenyl)(3,4-dimethylphenyl)methanone | Moderate activity | Limited cytotoxicity | Lacks nitro group |
(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone | Low activity | No significant effect | Different substitution pattern |
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(2,4-dimethylphenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)13-8-11(17(19)20)4-6-14(13)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGFTJTVMXHRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355545 | |
Record name | (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113456-94-3 | |
Record name | (2-Chloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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